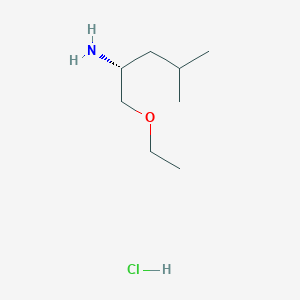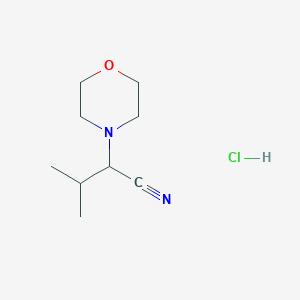
4-Fluoro-2-isobutoxybenzaldehyde
Übersicht
Beschreibung
4-Fluoro-2-isobutoxybenzaldehyde is a chemical compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-isobutoxybenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biomedical Applications
4-Fluoro-2-isobutoxybenzaldehyde: is utilized in the synthesis of fluorescent probes, which are essential tools in biomedical research. These probes offer high sensitivity and selectivity, making them ideal for detecting chemical substances and studying physiological and pathological processes at the cellular level .
Functional Materials in Medicine
This compound plays a role in developing functional materials, including long-wavelength fluorescent probes used in in vivo biomedical applications. Such applications range from fluorescence-guided disease diagnosis to theranostics, which combine therapy and diagnostics .
Drug Development
The incorporation of fluorine atoms, as found in 4-Fluoro-2-isobutoxybenzaldehyde, is prevalent in drugs that lower cholesterol, relieve asthma, and treat anxiety disorders. The fluorine atom’s properties, such as size and electronegativity, contribute to the improved chemical properties of these medications .
Imaging Agent Design
The fluorine atom’s ability to block metabolic oxidation sites makes 4-Fluoro-2-isobutoxybenzaldehyde valuable in designing imaging agents. Dye scaffolds that incorporate fluorine atoms benefit from enhanced application as imaging agents due to the atom’s contribution .
Radiolabeled Fluorine for PET Imaging
Radiolabeled fluorine atoms, which can be derived from 4-Fluoro-2-isobutoxybenzaldehyde, are used in PET (Positron Emission Tomography) imaging. This application is crucial for the early detection of diseases, showcasing the importance of fluorine in diagnostic techniques .
Synthesis of Fluorescent Probes for Chemical Biology
The compound is also significant in synthesizing various fluorescent probes for chemical biology applications. These probes are powerful tools for investigating biological systems and have vast potential in research areas such as enzyme activity and cellular signaling .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-fluoro-2-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSGKQGBDHDHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)







amine hydrochloride](/img/structure/B1447032.png)


![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)
![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)
![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)